Tert-butyl 4,4-dimethyl-1,3,4,5-tetrahydro-2H-benzo[C]azepine-2-carboxylate
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Overview
Description
Tert-butyl 4,4-dimethyl-1,3,4,5-tetrahydro-2H-benzo[C]azepine-2-carboxylate is a complex organic compound that belongs to the class of azepines Azepines are seven-membered heterocyclic compounds containing nitrogen
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4,4-dimethyl-1,3,4,5-tetrahydro-2H-benzo[C]azepine-2-carboxylate typically involves multiple steps, starting from commercially available precursors. One common method involves the cyclization of a suitable precursor under acidic or basic conditions, followed by the introduction of the tert-butyl and dimethyl groups through alkylation reactions. The reaction conditions often require careful control of temperature, pH, and solvent to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control systems ensures consistent quality and efficiency. The industrial synthesis may also incorporate purification steps such as crystallization, distillation, or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4,4-dimethyl-1,3,4,5-tetrahydro-2H-benzo[C]azepine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the aromatic ring or the nitrogen atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and strong bases like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Tert-butyl 4,4-dimethyl-1,3,4,5-tetrahydro-2H-benzo[C]azepine-2-carboxylate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of tert-butyl 4,4-dimethyl-1,3,4,5-tetrahydro-2H-benzo[C]azepine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl-1H-indazole-1-carboxylate
- Tert-butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate
Uniqueness
Tert-butyl 4,4-dimethyl-1,3,4,5-tetrahydro-2H-benzo[C]azepine-2-carboxylate is unique due to its specific structural features, such as the tert-butyl and dimethyl groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C17H25NO2 |
---|---|
Molecular Weight |
275.4 g/mol |
IUPAC Name |
tert-butyl 4,4-dimethyl-3,5-dihydro-1H-2-benzazepine-2-carboxylate |
InChI |
InChI=1S/C17H25NO2/c1-16(2,3)20-15(19)18-11-14-9-7-6-8-13(14)10-17(4,5)12-18/h6-9H,10-12H2,1-5H3 |
InChI Key |
QLIYICJBQHUDQF-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=CC=CC=C2CN(C1)C(=O)OC(C)(C)C)C |
Origin of Product |
United States |
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